molecular formula C11H12Cl3N B12978614 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B12978614
M. Wt: 264.6 g/mol
InChI Key: MUCHEBSNIBVNSA-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to a tetrahydropyridine ring, which is further stabilized by hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 3,5-dichlorobenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the tetrahydropyridine ring. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride, which help in the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorophenylhydrazine hydrochloride
  • 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
  • 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol

Uniqueness

4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tetrahydropyridine ring and dichlorophenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H12Cl3N

Molecular Weight

264.6 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C11H11Cl2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h1,5-7,14H,2-4H2;1H

InChI Key

MUCHEBSNIBVNSA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC(=CC(=C2)Cl)Cl.Cl

Origin of Product

United States

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